

"Benzanilide, 2'-benzoylthio-" chemical properties and structure

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Compound of Interest

Compound Name: Benzanilide, 2'-benzoylthio
Cat. No.: B086859

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An In-depth Technical Guide to Benzanilide, 2'-benzoylthio-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of **Benzanilide**, **2'-benzoylthio-**. Due to the limited availability of experimental data for this specific derivative, some information presented is based on the well-characterized parent compound, Benzanilide, and related thio-substituted analogues. All data derived from analogous compounds are clearly indicated.

Chemical Properties and Structure

"Benzanilide, 2'-benzoylthio-" is a derivative of Benzanilide, characterized by the presence of a benzoylthio group at the 2' position of the aniline ring.

Structure:

The chemical structure of **Benzanilide**, **2'-benzoylthio-** is illustrated below:

Key Structural Features:

 Amide Linkage: The core structure is a benzanilide, featuring a central amide (-CONH-) functional group.



- Aromatic Rings: Two phenyl rings are present, one attached to the carbonyl group and the other to the nitrogen atom of the amide.
- Thioester Group: A benzoylthio group (-S-CO-C6H5) is substituted at the ortho (2') position of the aniline-derived phenyl ring.

Chemical Data Summary:

The following table summarizes the known and estimated chemical properties of **Benzanilide**, **2'-benzoylthio-**.

Property	Value	Source/Comment
Molecular Formula	C20H15NO2S	PubChem CID: 13977[1]
Molecular Weight	345.41 g/mol	Calculated from molecular formula
Appearance	White to off-white solid (Predicted)	Based on the appearance of Benzanilide[2]
Melting Point	Not experimentally determined.	Likely to be a solid at room temperature. The melting point of the parent Benzanilide is 161-163 °C.[3]
Boiling Point	Not experimentally determined.	Expected to be high due to its molecular weight and aromatic nature. The boiling point of Benzanilide is 117 °C at 10 mmHg.
Solubility	Insoluble in water (Predicted). Soluble in organic solvents like ethanol, acetone, and chloroform (Predicted).	Based on the solubility of Benzanilide.[2][4]

Synthesis and Experimental Protocols



While a specific, validated synthesis protocol for **Benzanilide**, **2'-benzoylthio-** is not readily available in the surveyed literature, a plausible synthetic route can be proposed based on the well-established Schotten-Baumann reaction for the synthesis of benzanilides.[2][5]

Proposed Synthesis Pathway:

The synthesis would likely involve the acylation of 2-aminothiophenol with benzoyl chloride, followed by a second acylation of the resulting intermediate. A more direct approach would be the reaction of a pre-formed 2'-thiobenzoyl substituted aniline with benzoyl chloride.

Logical Relationship of a Potential Synthesis:

Caption: Proposed two-step synthesis of **Benzanilide**, **2'-benzoylthio-**.

General Experimental Protocol (Adapted from Schotten-Baumann Reaction for Benzanilide):

- Step 1: Synthesis of 2-(Benzoylamino)thiophenol (Intermediate)
 - Dissolve 2-aminothiophenol in a suitable solvent such as acetone.
 - Add an aqueous solution of sodium hydroxide to act as a base.
 - Slowly add one equivalent of benzoyl chloride to the stirred solution.
 - Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography.
 - Isolate the intermediate product, 2-(benzoylamino)thiophenol, by filtration and wash with water.[2]
- Step 2: Synthesis of Benzanilide, 2'-benzoylthio-
 - Dissolve the intermediate from Step 1 in a suitable solvent, potentially with a base like pyridine.
 - Slowly add a second equivalent of benzoyl chloride.



- After the reaction is complete, the product can be isolated by precipitation with water, followed by filtration.
- The crude product should be purified, for example, by recrystallization from a solvent like ethanol.[2]

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for **Benzanilide**, **2'-benzoylthio-** have not been reported. However, various derivatives of benzanilide and thiobenzanilides have shown a range of biological effects, suggesting potential areas of interest for this compound.

Potential Areas of Biological Relevance:

- Antimicrobial and Antifungal Activity: Thiobenzanilides have been investigated for their activity against various bacteria and fungi.[6] It is plausible that "Benzanilide, 2'benzoylthio-" could exhibit similar properties.
- Enzyme Inhibition: Some benzanilide derivatives are known to act as enzyme inhibitors. For instance, certain derivatives have shown activity as potassium channel activators.
- Receptor Modulation: Substituted benzanilides have been explored as allosteric enhancers of adenosine receptors.[7]

Hypothetical Signaling Pathway Involvement:

Given the activity of related compounds on ion channels and receptors, a hypothetical workflow for investigating the biological activity of "Benzanilide, 2'-benzoylthio-" could be as follows:

Caption: A logical workflow for the biological screening of Benzanilide, 2'-benzoylthio-.

Spectroscopic Analysis

While experimental spectra for "**Benzanilide**, **2'-benzoylthio-**" are not available, the expected spectroscopic features can be predicted based on its structure and data from the parent benzanilide.

• Infrared (IR) Spectroscopy: Expected characteristic peaks would include:



- N-H stretching around 3300-3500 cm⁻¹.
- C=O (amide) stretching around 1650-1680 cm⁻¹.
- C=O (thioester) stretching around 1680-1700 cm⁻¹.
- Aromatic C-H stretching above 3000 cm⁻¹.
- C-S stretching, which is typically weak, in the fingerprint region. The IR spectrum of benzanilide shows a characteristic amide I band at approximately 1650 cm⁻¹.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Aromatic protons would appear in the range of 7.0-8.5 ppm. The N-H proton would likely be a broad singlet, with its chemical shift dependent on the solvent and concentration.
 - ¹³C NMR: Carbonyl carbons of the amide and thioester would resonate at the downfield end of the spectrum (around 160-180 ppm). Aromatic carbons would appear in the 120-140 ppm region.
- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak
 (M+) corresponding to the molecular weight of 345.41. Fragmentation patterns would likely
 involve cleavage of the amide and thioester bonds. For 2-substituted benzanilides, a
 significant [M-X]+ signal (where X is the substituent) is often observed due to a proximity
 effect.[8]

Conclusion

"Benzanilide, 2'-benzoylthio-" is a compound with a well-defined structure but limited experimentally determined data. This guide provides a framework for its chemical properties, a plausible synthetic route, and potential areas of biological investigation based on analogous compounds. Further experimental research is necessary to fully characterize this molecule and explore its potential applications in drug discovery and materials science. Researchers are encouraged to use the provided information as a starting point for their investigations into this and related compounds.



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